molecular formula C7H8ClN3O B13231125 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde

Cat. No.: B13231125
M. Wt: 185.61 g/mol
InChI Key: LYXYKJMHZMEGLM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde is a compound that features both azetidine and imidazole rings, making it a unique and versatile molecule in organic chemistry. The presence of these heterocyclic structures imparts significant biological and chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.

Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward and efficient route to obtain the target compound, with the starting material being (N-Boc-azetidin-3-one) and the reaction catalyzed by DBU.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde stands out due to its unique combination of azetidine and imidazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-(azetidin-3-yl)-2-chloroimidazole-4-carbaldehyde

InChI

InChI=1S/C7H8ClN3O/c8-7-10-3-6(4-12)11(7)5-1-9-2-5/h3-5,9H,1-2H2

InChI Key

LYXYKJMHZMEGLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=CN=C2Cl)C=O

Origin of Product

United States

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